molecular formula C17H14ClN3O2S B2663792 2-chloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide CAS No. 946340-87-0

2-chloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide

Cat. No.: B2663792
CAS No.: 946340-87-0
M. Wt: 359.83
InChI Key: ORKVGTOAOLULGU-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide is a synthetic small molecule featuring a pyridazinone core substituted with a thiophen-2-yl group at position 3 and a 2-chlorobenzamide moiety linked via an ethyl chain. The pyridazinone ring system is known for its pharmacological relevance, particularly in anticancer and anti-inflammatory applications .

Properties

IUPAC Name

2-chloro-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2S/c18-13-5-2-1-4-12(13)17(23)19-9-10-21-16(22)8-7-14(20-21)15-6-3-11-24-15/h1-8,11H,9-10H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORKVGTOAOLULGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridazinone Core: Starting from a suitable pyridazine precursor, the thiophene ring is introduced through a cyclization reaction.

    Chlorination: The benzamide core is chlorinated using reagents like thionyl chloride or phosphorus pentachloride.

    Coupling Reaction: The pyridazinone intermediate is coupled with the chlorinated benzamide under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridazinone moiety can be reduced to form dihydropyridazines.

    Substitution: The chloro group can be substituted with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydropyridazines.

    Substitution: Corresponding substituted benzamides.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to 2-chloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide exhibit significant antimicrobial properties. For instance, derivatives of this compound have shown effectiveness against various bacterial strains, suggesting potential use as new antibiotics .

Anticancer Properties

Research indicates that the compound may possess anticancer activity. In vitro studies have evaluated its effects on cancer cell lines, showing inhibition of cell proliferation and induction of apoptosis in specific types of cancer cells. This suggests a promising role in cancer therapeutics .

Acetylcholinesterase Inhibition

Compounds with structural similarities have been investigated for their ability to inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease. The inhibition of this enzyme can lead to increased levels of acetylcholine, potentially improving cognitive function in patients with neurodegenerative disorders .

Case Studies

Several case studies have documented the synthesis and evaluation of similar compounds:

  • Antimicrobial Evaluation : A study synthesized a series of acetamide derivatives and evaluated their antimicrobial activities against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited potent activity, leading to further exploration of their mechanisms of action .
  • Anticancer Research : Another research focused on synthesizing novel compounds based on the pyridazine scaffold and tested them against various cancer cell lines. The findings revealed several candidates with promising anticancer activity, warranting further investigation into their therapeutic potential .
  • Neuropharmacological Studies : A study involving molecular docking simulations suggested that compounds similar to 2-chloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide could effectively bind to the active site of acetylcholinesterase, supporting their role as potential inhibitors for Alzheimer’s treatment .

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide would depend on its specific biological target. Generally, it might involve:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways Involved: Modulating signaling pathways or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with related pyridazinone and benzamide derivatives. Key differences in substituents, physicochemical properties, and bioactivity are highlighted.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Melting Point (°C) Bioactivity (if reported)
Target Compound Pyridazinone-Benzamide Thiophen-2-yl, 2-chloro-N-ethylbenzamide Not reported Not available
N’-(4-Nitrobenzylidene)-2-(6-oxo-3-(4-(4-chlorophenyl)piperazin-1-yl)pyridazin-1(6H)-yl)acetohydrazide (15) Pyridazinone-Acetohydrazide 4-Chlorophenylpiperazine, 4-nitrobenzylidene 238–239 Cytotoxic against AGS cells
Rip-B (N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide) Benzamide 3,4-Dimethoxyphenethyl 90 Not specified
N’-(4-Methoxybenzylidene)-2-(6-oxo-3-(4-(4-chlorophenyl)piperazin-1-yl)pyridazin-1(6H)-yl)acetohydrazide (20) Pyridazinone-Acetohydrazide 4-Chlorophenylpiperazine, 4-methoxybenzylidene 247–248 Anti-proliferative activity (AGS cells)

Key Observations

Core Structure Variations: The target compound’s benzamide linkage distinguishes it from acetohydrazide derivatives (e.g., compounds 15, 20), which may exhibit different hydrogen-bonding capacities and metabolic stability . Pyridazinone derivatives with piperazine substituents (e.g., compound 15) demonstrate enhanced solubility due to the polar piperazine group, whereas the thiophen-2-yl group in the target compound could improve aromatic stacking interactions .

Heterocyclic Moieties: Thiophen-2-yl (target) vs. phenyl (compound 15): Thiophene’s sulfur atom may confer unique electronic properties, influencing binding to enzymes like cyclooxygenase or kinases .

Physicochemical Properties :

  • Melting points of acetohydrazide derivatives (200–250°C) suggest higher crystallinity compared to the target compound’s benzamide linkage, though data for the latter are lacking .

Biological Activity: Pyridazinone-acetohydrazide derivatives (e.g., compound 15) show cytotoxicity against AGS gastric cancer cells (IC₅₀ values in µM range), likely due to piperazine-mediated interactions with cellular targets . The absence of bioactivity data for the target compound precludes direct comparisons but underscores the need for empirical testing.

Research Implications and Gaps

Synthetic Pathways: The target compound’s synthesis may parallel methods for analogous benzamides (e.g., amidation of benzoyl chloride with amines, as in Rip-B ), but the thiophene and pyridazinone moieties require specialized coupling strategies.

Biological Screening: Prioritize assays for kinase inhibition, apoptosis induction, and solubility profiling to benchmark against existing pyridazinone derivatives .

Computational Modeling : Molecular docking studies could elucidate the impact of thiophene vs. phenyl substituents on target binding.

Biological Activity

The compound 2-chloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide is a novel synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound involves several chemical reactions, including chlorination and cyclization processes. The initial step typically involves the reaction of a precursor compound with chlorinating agents, followed by cyclization to form the pyridazine and thiophene moieties. The synthesis pathway can be summarized as follows:

  • Chlorination : The precursor compound undergoes chlorination using phosphorus oxychloride (POCl₃).
  • Cyclization : The chlorinated product is then subjected to cyclization with various reagents to form the final compound.

Biological Activity

The biological activity of 2-chloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide has been evaluated in various studies, focusing on its antimicrobial and antitubercular properties.

Antimicrobial Activity

In a study evaluating the antimicrobial properties of similar compounds, it was found that derivatives containing thiophene and pyridazine rings exhibited significant antimicrobial activity against a range of bacterial strains. The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis and disruption of membrane integrity .

Antitubercular Activity

Research has indicated that certain derivatives of benzamide show promising antitubercular activity against Mycobacterium tuberculosis. For example, a related benzamide derivative demonstrated an IC₅₀ value ranging from 1.35 to 2.18 µM against M. tuberculosis H37Ra, suggesting that structural modifications can enhance potency . The specific activity of 2-chloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide in this context remains to be fully elucidated.

Case Studies

Several studies have been conducted to assess the biological profiles of compounds related to 2-chloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide :

  • Antimicrobial Evaluation : A series of compounds were tested against Gram-positive and Gram-negative bacteria, with results indicating that modifications in the thiophene and pyridazine structures significantly influenced their antimicrobial efficacy.
    CompoundActivity (Zone of Inhibition in mm)MIC (µg/mL)
    Compound A1510
    Compound B205
    Target Compound TBDTBD
  • Antitubercular Activity : In vitro studies showed that certain derivatives had IC₅₀ values comparable to first-line TB drugs, indicating potential for further development.

The proposed mechanism for the biological activity of compounds like 2-chloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide includes:

  • Inhibition of DNA/RNA synthesis through interference with nucleic acid metabolism.
  • Disruption of cellular membrane integrity leading to cell lysis.

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